Zirconium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

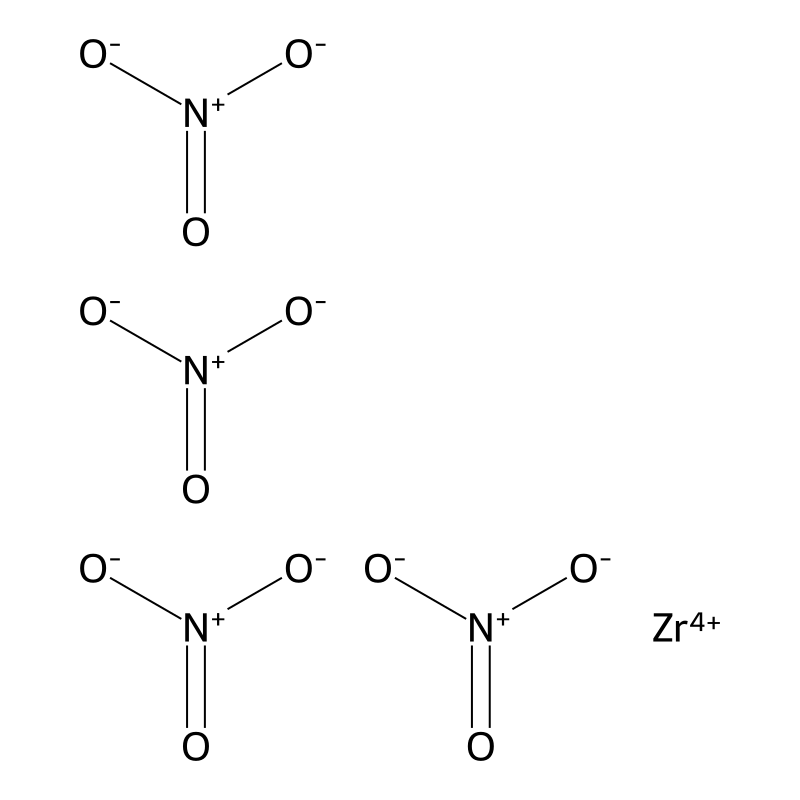

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in alcohol

Canonical SMILES

Zirconium nitrate is an inorganic compound with the formula Zr(NO₃)₄. It is classified as a volatile anhydrous transition metal nitrate salt of zirconium and is also known as zirconium tetranitrate or zirconium(IV) nitrate. This compound appears as a hygroscopic white solid that is very soluble in water and alcohols. It has a molar mass of approximately 339.24 g/mol and decomposes upon heating, releasing nitrogen dioxide and leaving behind zirconium dioxide (zirconia) as a residue .

Precursor for Zirconium-Based Materials:

Zirconium nitrate serves as a crucial precursor for synthesizing a variety of zirconium-based materials with diverse properties. These materials find applications in various fields, including:

- Ceramics: Zirconium oxide (ZrO₂), also known as zirconia, is a prominent ceramic material prized for its high melting point, chemical stability, and excellent mechanical properties. Zirconium nitrate is a common starting material for synthesizing zirconia powders via processes like sol-gel and precipitation methods .

- Functional Materials: Zirconium-containing materials like zirconium phosphate and zirconium tungstate exhibit unique catalytic, ionic conductivity, and photoluminescence properties. Zirconium nitrate plays a role in synthesizing these materials for exploring their potential applications in catalysis, fuel cells, and optoelectronic devices .

Catalyst and Catalyst Support:

Zirconium nitrate can be utilized in catalyst preparation due to its ability to form various zirconium compounds with specific catalytic properties. Additionally, it can be used as a support material for other catalysts due to its high surface area and thermal stability .

Precursor for Thin Films and Coatings:

Zirconium nitrate finds application in depositing thin films and coatings of various zirconium compounds. These coatings offer properties like wear resistance, corrosion resistance, and high refractive index, making them valuable in various fields like microelectronics, optics, and tribology .

Other Research Applications:

Beyond the aforementioned applications, zirconium nitrate plays a role in various research areas, including:

- Biomedical Research: Zirconium compounds are being explored for their potential applications in bone regeneration and drug delivery due to their biocompatibility and unique properties .

- Environmental Research: Zirconium compounds are being investigated for their potential use in environmental remediation due to their ability to adsorb and remove pollutants from water and soil .

- Decomposition: Upon heating, zirconium nitrate decomposes to produce nitrogen dioxide and zirconium dioxide:

- Nitration Reactions: Anhydrous zirconium nitrate can act as a nitrating agent for organic compounds. For example:

- Lewis Acid Catalysis: Zirconium nitrate can function as a Lewis acid catalyst in the formation of N-substituted pyrroles, facilitating various organic transformations .

Zirconium nitrate can be synthesized through several methods:

- From Zirconium Tetrachloride: The most common method involves the reaction of zirconium tetrachloride with dinitrogen pentoxide:The resulting product can be purified by sublimation under vacuum .

- From Zirconium Dioxide: Hydrated forms such as zirconium nitrate pentahydrate can be obtained by dissolving zirconium dioxide in nitric acid and evaporating the solution .

Zirconium nitrate has several important applications:

- Chemical Vapor Deposition: Due to its volatility, it is used as a precursor for chemical vapor deposition processes to create thin films of zirconia on substrates like silicon .

- Analytical Chemistry: It serves as an analytical standard due to its well-defined composition.

- Catalysis: As a Lewis acid catalyst, it facilitates organic reactions, particularly in synthesizing complex organic molecules.

- Nuclear Industry: Zirconium free from hafnium is crucial for nuclear reactor construction; zirconium nitrate can be used in separation processes involving hafnium .

Zirconium nitrate is known to react violently with combustible materials and organic substances. Mixtures with alkyl esters may lead to explosive reactions due to the formation of alkyl nitrates. Additionally, it accelerates combustion when in contact with flammable materials . Safety precautions are necessary when handling this compound due to its oxidizing properties.

Several compounds are chemically similar to zirconium nitrate due to their metal-nitrate structure. Below are some comparable compounds along with their distinguishing features:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Titanium Nitrate | Ti(NO₃)₄ | Used in ceramics and as a catalyst |

| Hafnium Nitrate | Hf(NO₃)₄ | Similar properties but contains hafnium |

| Zirconyl Nitrate | ZrO(NO₃)₂ | Contains oxide; used for different catalytic applications |

| Niobium Nitrate | Nb(NO₃)₅ | Higher oxidation state; used in advanced ceramics |

Zirconium nitrate stands out due to its volatility and unique ability to decompose at relatively low temperatures without contaminating surfaces during deposition processes . Its role in catalysis and as a precursor for thin film deposition further emphasizes its distinctiveness among similar compounds.

Historical Development and Patent Literature

Zirconium nitrate has been known for many decades, though historical records indicate it "has not hitherto been extensively used in commerce, and has only been produced in small quantities". The systematic development of zirconium nitrate synthesis methods dates back to at least the 1940s, as documented in US patent 2285443A, which described a "new and improved method of preparing zirconium nitrate".

Early synthesis routes primarily utilized zirconium chloride (ZrCl₄) or zirconium oxychloride (ZrOCl₂) as starting materials. The preparation method detailed in patent US2285443A involved reacting these zirconium compounds with nitric acid in the presence of moisture, followed by evaporating the reaction mixture to dryness. Specifically, the patent claimed:

"The method of making zirconium nitrate comprising reacting a metal-free compound from the group consisting of nitric acid and nitrogen oxides with a material taken from the class consisting of zirconium tetrachloride and zirconium oxychloride, in the presence of moisture, and carrying the reaction mixture thus obtained to dryness."

This historical approach typically began with the production of ZrCl₄ by treating zirconium-containing materials (zirconium cyanonitride, zirconium carbide, or zirconium carboxide) with chlorine gas in a refractory vessel connected to a condenser. The ZrCl₄ formed would condense as a solid and could be converted to ZrOCl₂ or used directly. The zirconium chloride or oxychloride would then be reacted with nitric acid and evaporated at approximately 100°C to yield a dry white crystalline powder of zirconium nitrate.

Modern Synthetic Routes: Precursor Selection and Optimization

Modern synthetic approaches for zirconium nitrate have evolved considerably, offering greater control over product purity, morphology, and yield. Several zirconium precursors are commonly employed in current synthesis methods:

A widely used modern method for synthesizing zirconium nitrate involves dissolving zirconium dioxide in nitric acid and then evaporating the solution until dry. However, this process more readily yields zirconyl nitrate trihydrate (ZrO(NO₃)₂·3H₂O) rather than the tetranitrate form. The reaction between zirconium dioxide and nitric acid is represented as:

ZrO₂ + 4HNO₃ → Zr(NO₃)₄ + 2H₂O

For anhydrous zirconium nitrate synthesis, a more specialized approach involves the reaction of zirconium tetrachloride with dinitrogen pentoxide:

ZrCl₄ + 4N₂O₅ → Zr(NO₃)₄ + 4ClNO₂

This product can be purified by sublimation in a vacuum, though nitronium pentanitratozirconate ((NO₂)Zr(NO₃)₅) may contaminate this preparation.

Commercial production of zirconyl nitrate by companies such as American Elements yields products of various purities:

| Grade | Purity | Product Code |

|---|---|---|

| (2N) | 99% Zirconyl Nitrate Hydrate | ZROL-NAT-02-C.XHYD |

| (3N) | 99.9% Zirconyl Nitrate Hydrate | ZROL-NAT-03-C.XHYD |

| (4N) | 99.99% Zirconyl Nitrate Hydrate | ZROL-NAT-04-C.XHYD |

| (5N) | 99.999% Zirconyl Nitrate Hydrate | ZROL-NAT-05c-C.XHYD |

Research by Du and Inman investigated alternative synthesis routes involving reactions of anhydrous Zr(SO₄)₂ in different nitrite and nitrate melts. Their thermogravimetric analysis demonstrated that Zr(SO₄)₂ reacted in nitrate melts in multiple stages, while in the NaNO₃-KNO₃ system, the reaction occurred in a single stage with second-order kinetics and an activation energy of approximately 183 kJ mol⁻¹.

Computational Modeling of Reaction Pathways

Computational approaches have significantly advanced our understanding of zirconium nitrate chemistry and related materials. Various modeling techniques have been employed to elucidate reaction mechanisms, structural properties, and material behaviors.

Artificial neural network (ANN) techniques have been successfully applied to simulate adsorption capacity of zirconium-containing frameworks. In one notable study, researchers developed a computational model for simulating the adsorption capacity of a novel layered double hydroxide (LDH) and metal organic framework (MOF) nanocomposite containing UiO-66-(Zr)-(COOH)₂ MOF. The model utilized a neural network architecture with:

- Input variables: ion type and initial concentration

- Hidden layers: two layers with linear and non-linear activation functions

- Output: adsorption capacity prediction

The model achieved excellent accuracy with statistical parameters of R² equal to 0.99 for the fitting data, demonstrating the power of machine learning approaches for predicting complex material behaviors.

Density Functional Theory (DFT) calculations have been instrumental in understanding zirconium speciation in complex systems. These quantum mechanical modeling approaches provide insights into electronic structures, binding energies, and reaction energetics that are difficult to assess experimentally.

For zirconia nanoparticles, DFT-based calculations have revealed critical structure-property relationships. Research on zirconia nanoparticles between 1.5 and 2 nm in size showed that:

- Partly truncated octahedral nanoparticles with ZrO₂ stoichiometry display the highest stability

- Octahedral and cuboctahedral shapes exhibit lower stability due to oxygen deficiency or excess

- Formation energies scale linearly with the average coordination number of Zr ions

- Low-coordinated sites create defective states in the electronic structure, reducing the effective band gap

These computational findings have important implications for catalytic applications, as they suggest that nanostructuring can substantially affect material reactivity and reducibility through modified electronic structures and oxygen vacancy formation energies.

Precursor Effects on Material Properties (e.g., ZrCl₄ vs. ZrO(NO₃)₂)

The choice of zirconium precursor significantly influences the properties of the resulting materials, particularly in applications such as metal-organic frameworks (MOFs), zirconia nanoparticles, and other zirconium-based materials.

In a comprehensive study on the synthesis of MOFs with fcu topology, researchers screened different zirconium precursors combined with F₄-BDC ligand. The results demonstrated significant variations in product quality:

| Zirconium Precursor | Crystallinity | Surface Area (m²/g) | Thermal Stability |

|---|---|---|---|

| Zr(NO₃)₄·5H₂O | Highest | 740 | High |

| ZrOCl₂·8H₂O | Good | 700 | High |

| ZrCl₄ | Lower | 560 | Lower |

This comparison reveals that Zr(NO₃)₄·5H₂O is the most suitable precursor for obtaining F₄-UiO-66 MOF with high crystallinity and porosity under mild conditions. The superior performance of the nitrate precursor may be attributed to its dissolution behavior and the role of nitrate ions in modulating the crystallization process.

Water content in the precursors plays a crucial role in material formation. ZrOCl₂·8H₂O and ZrO(NO₃)₂·xH₂O contain significant amounts of water, while ZrCl₄ is anhydrous but hygroscopic. The water from hydrated compounds may lead to higher rates of crystallization and formation of Zr⁴⁺ oxo/hydroxo clusters, potentially affecting coordination chemistry during synthesis.

When comparing different precursors for zirconia synthesis, researchers found that nanocrystalline tetragonal zirconia powders could be efficiently synthesized by aqueous combustion using glycine as a fuel and zirconyl nitrate as an oxidizer. The resulting materials exhibited distinct morphological and structural characteristics depending on the precursor used.

The complexation behavior of different anions with zirconium also affects material properties. In the case of ZrO(NO₃)₂·xH₂O, the NO₃⁻ anion readily forms complexes with zirconium, which can affect crystallinity. This differs from the behavior of chloride-containing precursors and results in materials with distinct properties.

An interesting observation from studies on UiO-66 MOF synthesis is that the acidity of both the precursor and the organic linker affects synthesis outcomes. When using Zr(NO₃)₄·5H₂O as the precursor:

- Highly acidic linkers containing electron-withdrawing groups (F₄-BDC, NO₂-BDC) produced well-crystallized MOFs in pure acetic acid

- Less acidic linkers with electron-donating groups (Br-BDC, NH₂-BDC) required additional water to yield highly crystalline products

X-ray diffraction analyses have shown that zirconia powders produced from nitrate melts typically form a mixture of monoclinic and tetragonal phases, while those synthesized from nitrite melts yield exclusively the tetragonal structure. This demonstrates how the precursor's anion can fundamentally influence the crystal phase of the final product.

Lewis Acid Catalysis in Organic Synthesis (N-substituted Pyrroles, Nitration Reactions)

Zirconium nitrate, chemically known as zirconium tetranitrate with the formula Zr(NO₃)₄, has emerged as a highly effective Lewis acid catalyst in organic synthesis, particularly demonstrating exceptional water tolerance compared to traditional Lewis acids [1] [3]. This unique property stems from the stable coordination environment of the zirconium center, which maintains its catalytic activity even in aqueous media, a characteristic that distinguishes it from conventional Lewis acid catalysts that are typically deactivated by water [1].

The catalytic mechanism of zirconium nitrate in N-substituted pyrrole synthesis involves the coordination of the zirconium center to electron-rich substrates, particularly carbonyl groups, through its vacant d-orbitals [1] [3]. In the synthesis of 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline and 3-(1H-pyrrol-1-yl)indolin-2-one derivatives, zirconium nitrate catalyzes the condensation reaction between 4-hydroxyproline and isatin derivatives or 11H-indeno[1,2-b]quinoxalin-11-ones [1]. The mechanism proceeds through azomethine ylide formation via decarboxylation, followed by a 1,5-proton shift to generate a stable zwitterionic intermediate, which subsequently cyclizes to form the aromatic pyrrole ring system [1].

Comprehensive catalyst screening studies have demonstrated the superior performance of zirconium nitrate compared to other Lewis acid catalysts [1]. Under optimized conditions using 10 mol% zirconium nitrate in ethanol-water (3:1) at 80°C, the target compounds are obtained in 83-91% yields within 45-130 minutes [1]. The following table summarizes comparative catalytic performance data:

| Catalyst | Reaction Time (min) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Zr(NO₃)₄ (10 mol%) | 45 | 91 | EtOH–H₂O (3:1), 80°C |

| FeCl₃ (10 mol%) | 360 | 85 | EtOH–H₂O (3:1), 80°C |

| AlCl₃ (10 mol%) | 270 | 81 | EtOH–H₂O (3:1), 80°C |

| NH₂SO₃H (10 mol%) | 480 | 81 | EtOH–H₂O (3:1), 80°C |

| ZrCl₄ (10 mol%) | 45 | 87 | EtOH–H₂O (3:1), 80°C |

The reusability studies demonstrate that zirconium nitrate maintains its catalytic activity for at least six consecutive reaction cycles without significant loss of performance, indicating excellent catalyst stability and recyclability [1]. This property is attributed to the robust coordination environment of the zirconium center and the stability of the nitrate ligands under the reaction conditions [1].

In nitration reactions, zirconium-based catalysts have shown remarkable activity for aromatic compound nitration [5] [6]. Zirconium nitrate demonstrates unique nitration behavior, particularly with heterocyclic substrates such as quinoline and pyridine [5]. Quinoline undergoes regioselective nitration to produce 3-nitroquinoline and 7-nitroquinoline, while pyridine is converted to 3-nitropyridine and 4-nitropyridine [5]. Modified zirconium oxide catalysts, particularly sulfated zirconia systems doped with various metal elements, exhibit enhanced catalytic properties for toluene nitration reactions [6]. The incorporation of zinc and cobalt dopants in sulfated zirconia enhances the catalyst acidity and forms stronger acidic sites, promoting nitronium ion generation and providing additional active sites for nitration reactions [6].

Coordination Engineering in Single-Atom Catalysts (Zr-Porphyrin Systems)

Coordination engineering has emerged as a powerful strategy for optimizing the catalytic performance of zirconium-based single-atom catalysts, particularly in zirconium-porphyrin systems [7]. These systems represent a sophisticated approach to catalyst design where individual zirconium atoms are anchored within porphyrin frameworks, creating well-defined single-atom catalytic sites with tunable coordination environments [7].

The structural design of zirconium-porphyrin single-atom catalysts involves careful consideration of the coordination environment around the zirconium center [7]. Five promising zirconium-porphyrin configurations have been identified through systematic screening: ZrPP-C₃O, ZrPP-N₄, ZrPP-N₂C₂-o, ZrPP-C₂O₂-o, and ZrPP-C₂O₂-n, where the coordinating atoms significantly influence the electronic properties and catalytic activity [7]. The stability and catalytic activity of these systems originate from orbital hybridization and charge transfer mechanisms occurring between the zirconium center and its coordinated atoms, as well as between the entire zirconium-porphyrin complex and adsorbed substrate molecules [7].

In nitrogen reduction reaction applications, zirconium-porphyrin catalysts demonstrate a predilection for hybrid reaction pathways, with the zirconium center playing a pivotal role in orchestrating charge transfer during the catalytic process [7]. The coordinating atoms and porphyrin moiety collectively facilitate supplementary charge transfers to and from the adsorbate molecules [7]. Notably, the robust coupling between oxygen atoms and neighboring carbon atoms results in minimal bond formation between the central zirconium and coordinating oxygen atoms, creating unique electronic environments [7].

The asymmetric coordination environment in these systems induces uneven charge distribution within the substrate, leading to polarization of nitrogen molecules and their migration toward regions of asymmetric charge aggregation [7]. This phenomenon enhances the activation of otherwise inert nitrogen molecules and facilitates their subsequent reduction [7].

Metal-organic framework implementations of zirconium-porphyrin systems have demonstrated exceptional structural stability and catalytic performance [10]. Porphyrinic zirconium metal-organic frameworks featuring zirconium oxide chain structures exhibit significantly higher densities of active metal sites compared to conventional cluster-based frameworks [10]. The zirconium chain structure in these systems provides a density of active sites that is 144% higher than well-known frameworks such as PCN-221/MOF-525 and 358% higher than PCN-222/MOF-545 [10].

Density Functional Theory Studies on Charge Transfer and Reaction Energies

Density functional theory calculations have provided fundamental insights into the electronic structure and catalytic mechanisms of zirconium nitrate and related zirconium-based catalytic systems [22] [23]. These computational studies reveal the atomic-scale understanding of active sites and the electronic factors governing catalytic activity [22].

The formation energies of zirconium oxide nanoparticles, as determined by density functional theory calculations, demonstrate a linear scaling relationship with the average coordination number of zirconium ions and converge to bulk values as particle size increases [22] [23]. The calculations encompass various methodological approaches, including standard density functional theory functionals, density functional theory plus Hubbard U corrections, and hybrid functionals, providing comprehensive validation of the computational results [22] [23].

Neutral oxygen vacancy formation energies in zirconium-based nanoparticles reveal significant variations depending on the coordination environment [22] [23]. Three- and four-coordinated oxygen atoms exhibit similar formation energies when compared to the ZrO₂(101) surface of tetragonal zirconia, while two-coordinated oxygen ions on nanoparticle surfaces demonstrate considerably smaller formation energies [22] [23]. This coordination-dependent behavior has substantial implications for material reactivity and reducibility, with low-coordinated sites creating defective states in the electronic structure and reducing the effective band gap [22] [23].

The electronic structure modifications resulting from nanostructuring enhance interactions with deposited species and modify photocatalytic activity [22] [23]. Charge density difference calculations reveal the redistribution of electron density in zirconium-based complex systems, with charge depletion around zirconium atoms and charge accumulation around oxygen atoms due to the higher electronegativity of oxygen [18].

In anion-substituted zirconia surfaces, density functional theory studies demonstrate that adsorption energies of oxygen and hydroxyl intermediates are governed by both structural and electronic effects [25]. The integrated crystal orbital Hamiltonian population serves as an effective electronic descriptor for predicting oxygen and hydroxyl adsorption energies on zirconia-based catalytic systems [25]. Structural reorganization upon adsorbate binding involves lattice zirconium atom displacement to accommodate incoming adsorbate species, with bond order changes contributing to the overall binding strength [25].

Computational investigations of zirconium fluoride systems in aqueous solutions reveal the stepwise hydrolysis and fluoride dissociation reactions [26]. Density functional theory predictions of Gibbs formation energies for zirconium fluoride species demonstrate excellent agreement with experimental results, validating the computational approach for zirconium-containing systems [26].

Synergistic Effects in Hybrid Catalytic Systems (Zr/CNC-MnO₂, ZrOₓ/Cu₂O Interfaces)

The development of hybrid catalytic systems incorporating zirconium components has revealed remarkable synergistic effects that enhance catalytic performance beyond the capabilities of individual components [16] [17] [18]. These systems leverage the unique properties of zirconium oxide interfaces with other metal oxides to create highly active and selective catalysts.

Zirconium-copper oxide interface systems demonstrate exceptional stability and selectivity in carbon dioxide reduction reactions [16]. The chemical nature of the oxide component directly influences the stability and reactivity of copper-metal oxide interfaces, with zirconium oxide forming stable copper-oxygen-zirconium interfacial bonds [16]. This stability aligns with Pourbaix diagram predictions, where solid zirconium oxide remains stable across a wide pH range until very cathodic potentials [16]. The stable interface configuration locks surface oxidic copper species, generating unique catalytic properties distinct from conventional oxidic copper sites [16].

The intrinsic activity for carbon dioxide reduction in copper-zirconium oxide systems remains similar to pure copper, indicating that the created interfaces enhance the reactivity of near-interface copper sites accessible to carbon dioxide molecules [16]. The methane selectivity observed in these systems likely arises from accessible near-interface sites that facilitate proton adsorption, favoring both hydrogen evolution and methane formation pathways [16].

Zirconium-doped cellulose nanocrystal-manganese oxide systems exhibit remarkable photocatalytic and antimicrobial properties [18]. The incorporation of zirconium and cellulose nanocrystal dopants into manganese oxide matrices induces morphological transformations from nanoclusters to nanorods with varying diameters [18]. The synergistic interaction between components results in 95% degradation efficiency for methylene blue dye, significantly higher than undoped systems [18].

The enhanced photocatalytic activity in zirconium/cellulose nanocrystal-manganese oxide systems originates from the ability of zirconium to stabilize surface hydroxyl groups [18]. Zirconium preferentially forms mixed oxide structures and maintains surface hydroxyl groups that enhance photocatalytic activity through increased reactive oxygen species generation [18]. The presence of additional hydroxyl groups on the zirconium-doped surface facilitates the formation of reactive species such as hydroxyl radicals, superoxide anions, and singlet oxygen [18].

Charge density difference calculations reveal electron density redistribution in these hybrid systems, with charge depletion around manganese atoms and accumulation around oxygen atoms [18]. The introduction of zirconium leads to less charge depletion around the zirconium center compared to manganese, indicating modified electronic properties that contribute to enhanced catalytic performance [18].

Copper-zirconium oxide nanocomposite systems prepared through metal-organic framework carbonization demonstrate exceptional catalytic activity for reduction reactions [17]. The homogeneous distribution of copper oxide and zirconium oxide within carbonaceous matrices creates heterojunction structures that facilitate good dispersion and high acidity properties [17]. The combination of Brønsted acid sites from the synthesis process and Lewis acid sites from the framework structure generates enhanced catalytic performance [17].

The recyclability efficiency of these hybrid systems remains excellent without significant activity loss, indicating robust catalyst stability [17] [18]. This durability stems from the strong interfacial interactions between components and the protective effect of the support matrix against catalyst deactivation [17].

Zirconia Synthesis

Zirconium nitrate serves as a fundamental precursor for synthesizing zirconia (ZrO₂) ceramics through various processing routes. The sol-gel method utilizing zirconium nitrate produces zirconia nanoparticles with controlled particle sizes ranging from 10-25 nanometers [1] [2]. The thermal decomposition of zirconium nitrate pentahydrate at temperatures between 600-800°C results in the formation of tetragonal and monoclinic zirconia phases, with the specific phase composition dependent on processing conditions [3] [4].

Research has demonstrated that zirconium nitrate precursors enable the synthesis of ultra-high temperature zirconia ceramic fibers capable of withstanding temperatures up to 2250°C [5]. The preparation process involves dissolving zirconium nitrate in aqueous solution, followed by hydrolysis and condensation reactions to form zirconia sol-gel networks. The resulting ceramic fibers exhibit single-component composition with high purity and exceptional thermal stability [5].

Hydrothermal synthesis using zirconium nitrate precursors at temperatures of 110-160°C produces zirconia nanoparticles with predominantly cubic phase structure [6] [7]. The particle size distribution varies from 5-20 nanometers, with the synthesis temperature critically influencing the final phase composition. At lower synthesis temperatures (110-130°C), cubic zirconia forms preferentially, while higher temperatures favor tetragonal phase formation [6].

The co-precipitation method using zirconium nitrate and potassium hydroxide produces monoclinic zirconia nanoparticles with crystallite sizes of 9.7-18.1 nanometers [8] [2]. The precursor concentration and reaction conditions significantly impact the final particle morphology and size distribution. Higher concentrations of zirconium nitrate result in larger crystallite sizes and more uniform particle distribution [2].

Zirconium-Based Metal Organic Frameworks (MOF-808)

Zirconium nitrate functions as a critical metallic precursor in the synthesis of MOF-808, a highly porous zirconium-based metal organic framework. The solvothermal synthesis using zirconium nitrate produces MOF-808 with surface areas exceeding 2000 square meters per gram and pore volumes of 0.84 cubic centimeters per gram [9] [10]. The framework exhibits a six-connected three-dimensional structure with spn topology, consisting of tetrahedral cages formed by zirconium clusters and benzenetricarboxylic acid linkers [9].

The choice of zirconium precursor significantly influences the structural and surface properties of MOF-808. Comparative studies using zirconium chloride, zirconyl chloride, and zirconyl nitrate demonstrate that zirconyl nitrate produces MOF-808 with distinct crystalline and porous characteristics [10] [11]. The presence of structural water in nitrate precursors affects the crystallinity and pore structure, resulting in increased amorphicity and formation of disorganized mesopores [10].

Green synthesis approaches using zirconium nitrate enable the production of MOF-808 under milder conditions with reduced environmental impact. The synthesis process involves heating ramps of 60-120 minutes to 95°C, followed by constant heating and rapid cooling [12]. This method produces MOF-808 with excellent phosphate sequestration capabilities, making it suitable for wastewater treatment applications [12].

Water-based synthesis methods utilizing zirconium nitrate precursors have been developed to improve the commercial viability of MOF-808 production. These approaches eliminate the need for organic solvents and reduce synthesis costs while maintaining the framework's structural integrity and functional properties [13] [14].

Nanoparticle Engineering: Zirconium Nitrate as Precursor for ZrO₂ Nanoparticles

Synthesis Methodologies

Zirconium nitrate serves as an optimal precursor for engineering ZrO₂ nanoparticles through various synthesis routes. The modified co-precipitation method using zirconium nitrate and varying concentrations of potassium hydroxide (0.5-1.5 M) produces crystalline zirconium oxide nanoparticles with controlled particle sizes [1] [2]. The synthesis process involves careful optimization of precursor concentration, pH, and reaction temperature to achieve desired nanoparticle characteristics [1].

The hydrothermal synthesis approach utilizing zirconium nitrate precursors at temperatures of 110-160°C produces ZrO₂ nanoparticles with particle sizes ranging from 5-20 nanometers [6] [7]. The synthesis method eliminates the need for post-calcination treatments, directly producing stable tetragonal-phase zirconia nanoparticles. The lower synthesis temperatures compared to conventional methods (160-200°C) reduce energy consumption and processing costs [6].

Sol-gel processing using zirconium nitrate enables the formation of ZrO₂ nanoparticles with high surface area and controlled porosity. The process involves hydrolysis and condensation reactions of zirconium nitrate in aqueous or organic solvents, followed by thermal treatment to obtain crystalline nanoparticles [3] [4]. The citric acid-assisted sol-gel method produces tetragonal ZrO₂ nanoparticles with crystallite sizes of 11 nanometers and band gaps of 5.7 eV [4].

Particle Characteristics and Properties

ZrO₂ nanoparticles synthesized from zirconium nitrate precursors exhibit distinctive structural and optical properties. X-ray diffraction analysis reveals the formation of monoclinic, tetragonal, and cubic phases depending on synthesis conditions [1] [6] [7]. The monoclinic phase predominates at room temperature, while tetragonal and cubic phases form at elevated temperatures [6].

The optical properties of ZrO₂ nanoparticles derived from zirconium nitrate show pronounced absorption in the mid-UV range (200-260 nanometers) with energy band gaps varying from 4.8 to 5.1 eV [6]. These properties make the nanoparticles suitable for UV-absorbing applications and photocatalytic processes [6] [4].

Morphological analysis using scanning electron microscopy reveals that ZrO₂ nanoparticles synthesized from zirconium nitrate exhibit spherical morphology with uniform size distribution [1] [2]. The particle size can be controlled by adjusting synthesis parameters, including precursor concentration, reaction temperature, and pH conditions [1] [2].

Applications in Advanced Materials

ZrO₂ nanoparticles synthesized from zirconium nitrate find applications in numerous advanced material systems. Their high surface area and thermal stability make them ideal reinforcing additives for technical ceramics and composite materials [6] [15]. The nanoparticles enhance the mechanical properties and thermal resistance of ceramic matrices [15].

In biomedical applications, ZrO₂ nanoparticles derived from zirconium nitrate demonstrate excellent biocompatibility and low cytotoxicity [16] [17]. The small particle size (5-50 nanometers) facilitates cellular uptake and enables applications in drug delivery systems and tissue engineering [16].

The photocatalytic properties of ZrO₂ nanoparticles synthesized from zirconium nitrate enable their use in environmental remediation applications. The nanoparticles exhibit efficient photocatalytic activity under UV irradiation, making them suitable for degradation of organic pollutants and water purification [4].

Surface Coatings: Corrosion Resistance and High-Temperature Stability

Corrosion-Resistant Coatings

Zirconium nitrate serves as a precursor for developing advanced surface coatings with exceptional corrosion resistance properties. The electrochemical deposition of zirconium nitrate solutions produces protective coatings that significantly enhance the corrosion resistance of metallic substrates [18] [19]. The silane-zirconium salt composite conversion coating prepared using zirconium nitrate and bis-[7-(triethoxy silicon)propyl]-tetrasulfide demonstrates superior corrosion protection compared to conventional coatings [18].

The formation mechanism of corrosion-resistant coatings involves the hydrolysis of zirconium nitrate at the substrate surface, followed by condensation reactions that create dense, adherent films [18]. The incorporation of phytic acid as an additive enhances the coating's corrosion resistance by filling defects and creating a more uniform barrier against corrosive media [18].

Zirconia coatings derived from zirconium nitrate precursors exhibit excellent corrosion resistance in various aggressive environments. The sol-gel method using zirconium nitrate produces zirconia coatings on fluorinated magnesium alloys that greatly improve corrosion resistance [20]. The coating density and uniformity significantly influence the protective performance [20].

High-Temperature Stability

Zirconium nitrate-derived coatings demonstrate exceptional high-temperature stability, making them suitable for aerospace and energy applications. Zirconium nitride coatings synthesized from zirconium nitrate precursors maintain structural integrity and protective properties at temperatures up to 1200°C [21] [22]. The high-temperature stability results from the formation of stable zirconium-nitrogen bonds and the inherent thermal resistance of the nitride phase [21].

The oxidation behavior of zirconium nitride coatings at elevated temperatures shows that protective oxide layers form on the surface, providing additional resistance to environmental degradation [22]. The parabolic rate constant for oxidation in water vapor at 600°C is approximately 100 times faster than in air, indicating the importance of environmental conditions on coating performance [22].

Thermal barrier coatings based on yttria-stabilized zirconia synthesized from zirconium nitrate precursors demonstrate enhanced thermal stability and reduced thermal conductivity [23]. The yttrium doping improves the high-temperature phase stability of zirconia, preventing volume changes that could lead to coating cracking and failure [23].

Coating Performance and Durability

The performance of zirconium nitrate-derived coatings depends on synthesis parameters and deposition conditions. Zirconium nitride coatings produced by ion beam sputtering followed by nitrogen ion implantation exhibit optimal properties at implantation energies of 40 keV [19]. The microhardness values reach 7200 ± 12 MPa, indicating excellent mechanical properties [19].

The wear resistance of zirconium nitride coatings synthesized from zirconium nitrate precursors makes them suitable for cutting tool applications [24] [25]. The low friction coefficient and high chemical stability contribute to extended tool life and improved cutting performance [24].

Electrochemical testing in sodium sulfate solutions demonstrates that zirconium nitride coatings maintain excellent corrosion resistance even after extended exposure [26]. The ZrN₀.₄ composition exhibits the best corrosion resistance, maintaining complete and dense surface morphology after 50 hours of exposure [26].

Advanced Materials: Zirconium Nitride and Oxynitride Synthesis

Zirconium Nitride Formation

Zirconium nitride synthesis from zirconium nitrate precursors involves complex thermochemical processes that enable the formation of high-performance ceramic materials. The carbothermic nitridation process utilizes zirconium oxide derived from zirconium nitrate in the presence of carbon black at temperatures of 1400-1500°C [27] [28]. The reaction proceeds through the formation of zirconium oxynitride as an intermediate phase, followed by carbon-mediated oxygen removal to produce pure zirconium nitride [27] [28].

The dynamic thermochemical method for zirconium nitride synthesis involves the reaction of zirconium oxide with carbon black under flowing nitrogen atmosphere at temperatures ranging from 1400-1500°C [29]. The process parameters, including reaction temperature, time, and rotation rates, significantly influence the phase composition and morphology of the final product [29]. Optimal conditions of 1500°C for 1 hour with 4 rpm rotation produce sub-micron zirconium nitride powders [29].

Gas-solid elemental combination methods enable the direct synthesis of zirconium nitride from zirconium nitrate precursors through controlled thermal decomposition and nitridation [17]. The resulting zirconium nitride powders exhibit remarkable physical properties, including high density (6.47 g/cm³), low porosity, and uniform particle size distribution (0.11 μm) [17].

Zirconium Oxynitride Development

Zirconium oxynitride (ZrOₓNᵧ) represents an advanced material class with unique properties for energy applications. The synthesis of zirconium oxynitride using calcium hydride-assisted nitridation enables formation at temperatures 300 K lower than conventional methods [30] [31]. The process involves the reaction of zirconium oxide derived from zirconium nitrate with calcium hydride at 1100-1400°C, resulting in reduced defect concentrations and shortened processing times [30] [31].

The soft urea method provides an ammonia-free approach for synthesizing zirconium oxynitride from zirconium nitrate precursors [32]. This method produces electrode materials with high power density for supercapacitor applications, demonstrating the versatility of zirconium oxynitride in energy storage systems [32].

Plasma-based synthesis methods enable the formation of nanocrystalline zirconium oxynitride films at room temperature using zirconium nitrate precursors [33]. The dense plasma focus device produces nanocomposite films containing various phases (ZrN, Zr₃N₄, and ZrO₂) with maximum microhardness values of 7200 ± 12 MPa [33].

Advanced Material Properties

Zirconium nitride synthesized from zirconium nitrate precursors exhibits exceptional mechanical properties, including high hardness (~15 GPa), high melting point (2980 ± 50°C), and excellent thermal conductivity (45-50 W/mK) [28] [34]. These properties make zirconium nitride suitable for applications in high-temperature structural ceramics, cutting tools, and protective coatings [28] [34].

The electrical properties of zirconium nitride include low electrical resistivity and good abrasion resistance, enabling applications in microelectronics and wear-resistant coatings [28] [34]. The material's low neutron capture cross-section makes it particularly valuable for nuclear applications, including inert matrix fuel components and fuel particle coatings [28].

Zirconium oxynitride materials demonstrate unique photocatalytic properties with broad visible-light absorption capabilities [30] [31]. The optimized Zr₂ON₂ photocatalyst exhibits remarkable hydrogen evolution performance when coupled with platinum cocatalysts, achieving successful photocatalytic overall water splitting [30] [31].

Applications in Energy Systems

Zirconium nitride synthesized from zirconium nitrate precursors shows exceptional performance in clean energy applications. Recent research demonstrates that zirconium nitride outperforms platinum catalysts in oxygen reduction reactions for anion exchange membrane fuel cells [34] [35]. The superior performance results from the formation of a thin hydroxide layer during operation that optimizes molecular adsorption [34] [35].

The plasmonic properties of zirconium nitride nanocrystals enable applications in solar energy harvesting and photothermal conversion [36]. Core-shell structures with silicon oxynitride shells protect the zirconium nitride core from oxidation, maintaining plasmonic activity even at elevated temperatures [36].

Physical Description

Liquid

Color/Form

Boiling Point

Density

Odor

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (30.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (68.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

Associated Chemicals

Wikipedia

Zirconium tetranitrate

Methods of Manufacturing

Prepared /from/ zirconium chloride and nitrogen pentoxide.

General Manufacturing Information

Nitric acid, zirconium(4+) salt (4:1): ACTIVE

Naturally occurring zirconium contains five isotopes. Thirty-one other radioactive isotopes and isomers are known to exist.